Cas no 132719-04-1 ({4-(methylamino)methylphenyl}methanol)

{4-(methylamino)methylphenyl}methanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, 4-[(methylamino)methyl]-
- (4-Methylaminomethyl-phenyl)-methanol
- {4-(methylamino)methylphenyl}methanol
- AKOS015967939
- 132719-04-1
- {4-[(methylamino)methyl]phenyl}methanol
- SCHEMBL15004592
- (4-((methylamino)methyl)phenyl)methanol
- EN300-2970782
-
- MDL: MFCD13188340
- Inchi: InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3
- InChI Key: XZRBKRJYOUSBMI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 32.3Ų
{4-(methylamino)methylphenyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2970782-0.05g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 0.05g |
$135.0 | 2025-03-19 | |
Enamine | EN300-2970782-5g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 5g |
$1779.0 | 2023-09-06 | ||
Enamine | EN300-2970782-10.0g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 10.0g |
$2638.0 | 2025-03-19 | |
Enamine | EN300-2970782-1.0g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
Enamine | EN300-2970782-0.1g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 0.1g |
$202.0 | 2025-03-19 | |
Enamine | EN300-2970782-2.5g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
Enamine | EN300-2970782-0.5g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 0.5g |
$480.0 | 2025-03-19 | |
Enamine | EN300-2970782-0.25g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 95.0% | 0.25g |
$289.0 | 2025-03-19 | |
Enamine | EN300-2970782-1g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 1g |
$614.0 | 2023-09-06 | ||
Enamine | EN300-2970782-10g |
{4-[(methylamino)methyl]phenyl}methanol |
132719-04-1 | 10g |
$2638.0 | 2023-09-06 |
{4-(methylamino)methylphenyl}methanol Related Literature
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on {4-(methylamino)methylphenyl}methanol
Recent Advances in the Study of 132719-04-1 and {4-(methylamino)methylphenyl}methanol in Chemical Biology and Pharmaceutical Research
The chemical compound 132719-04-1 and its derivative, {4-(methylamino)methylphenyl}methanol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the modulation of biological pathways relevant to neurological and oncological diseases. This research brief aims to summarize the latest findings and advancements related to these compounds, providing a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential.
Recent studies have focused on the synthesis and optimization of 132719-04-1 and its derivatives, including {4-(methylamino)methylphenyl}methanol. These compounds are synthesized through multi-step organic reactions, with a particular emphasis on improving yield and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize these compounds, ensuring their structural integrity and confirming their potential as bioactive molecules. The synthesis pathways have been refined to enhance scalability, which is crucial for their potential industrial and clinical applications.
In terms of biological activity, {4-(methylamino)methylphenyl}methanol has shown promising results in preclinical studies. It has been identified as a potent modulator of specific neurotransmitter systems, making it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, its role in inhibiting certain enzymatic pathways has been explored in the context of cancer therapy, where it has demonstrated efficacy in reducing tumor growth in vitro and in vivo. These findings are supported by robust experimental data, including cell-based assays and animal models, which highlight the compound's therapeutic potential.
Mechanistic studies have revealed that {4-(methylamino)methylphenyl}methanol interacts with key molecular targets, including receptors and enzymes involved in critical cellular processes. For instance, it has been shown to bind with high affinity to specific G-protein-coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. This interaction is believed to underlie its neuroprotective and anti-proliferative effects. Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding mode, offering a foundation for further structure-activity relationship (SAR) studies and drug design.
Despite these promising results, challenges remain in the development of 132719-04-1 and {4-(methylamino)methylphenyl}methanol as therapeutic agents. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Current efforts are focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry approaches. Additionally, toxicological studies are underway to evaluate their safety profiles, which will be critical for advancing them into clinical trials.
In conclusion, the latest research on 132719-04-1 and {4-(methylamino)methylphenyl}methanol underscores their potential as valuable tools in chemical biology and drug discovery. Their diverse biological activities and mechanisms of action make them attractive candidates for further investigation. Continued research efforts will be essential to fully elucidate their therapeutic potential and overcome existing challenges, paving the way for their eventual application in medicine. This brief highlights the current state of knowledge and sets the stage for future studies in this exciting area of research.
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